

A Comprehensive Technical Guide to the Spectroscopic Data of (S)-(+)-2-Aminobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-2-Aminobutane

Cat. No.: B7771327

[Get Quote](#)

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the chiral amine, **(S)-(+)-2-Aminobutane**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for **(S)-(+)-2-Aminobutane** in a structured tabular format for ease of reference and comparison.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.75	Sextet	1H	CH-NH ₂
~1.40	Multiplet	2H	CH ₂
~1.10	Doublet	3H	CH(CH ₃)
~0.90	Triplet	3H	CH ₃ CH ₂
~1.20	Broad Singlet	2H	NH ₂

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Atom
~50.0	CH-NH ₂
~30.0	CH ₂
~20.0	CH(CH ₃)
~10.0	CH ₃ CH ₂

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360-3280	Medium, Broad	N-H Stretch (asymmetric and symmetric)
2960-2850	Strong	C-H Stretch (alkane)
~1600	Medium	N-H Bend (scissoring)
~1460	Medium	C-H Bend (alkane)
1250-1020	Medium	C-N Stretch
~840	Medium, Broad	N-H Wag

The mass spectrum of 2-aminobutane is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is consistent with that of a small aliphatic amine.

m/z Ratio	Relative Intensity	Assignment
73	Moderate	[M] ⁺ (Molecular Ion)
58	High	[M - CH ₃] ⁺
44	Base Peak	[M - C ₂ H ₅] ⁺
30	High	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for **(S)-(+)-2-Aminobutane**.

Sample Preparation:

- A quantity of 5-25 mg of **(S)-(+)-2-Aminobutane** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Data Acquisition:

- The NMR tube is placed in the spectrometer.
- The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to optimize its homogeneity.
- A standard ^1H NMR pulse sequence is used for data acquisition. Typical parameters include a $30\text{-}90^\circ$ pulse angle, 8-16 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.^[1]

^{13}C NMR Data Acquisition:

- The same sample prepared for ^1H NMR can be used.
- A standard proton-decoupled ^{13}C NMR pulse program is employed.
- Due to the lower natural abundance of ^{13}C , a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.
- A relaxation delay of around 2 seconds is a common starting point.^[1]

Sample Preparation (Neat Liquid Film):

- As **(S)-(+)-2-Aminobutane** is a liquid at room temperature, a neat spectrum can be obtained.
- A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition:

- A background spectrum of the clean, empty salt plates is recorded first.
- The sample, as a thin film between the plates, is then placed in the sample holder of an FTIR spectrometer.
- The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .

Data Processing:

- The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Sample Preparation and Introduction (for GC-MS):

- For volatile amines like 2-aminobutane, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
- A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- A small volume (typically 1 μL) of the solution is injected into the gas chromatograph.

GC-MS Parameters:

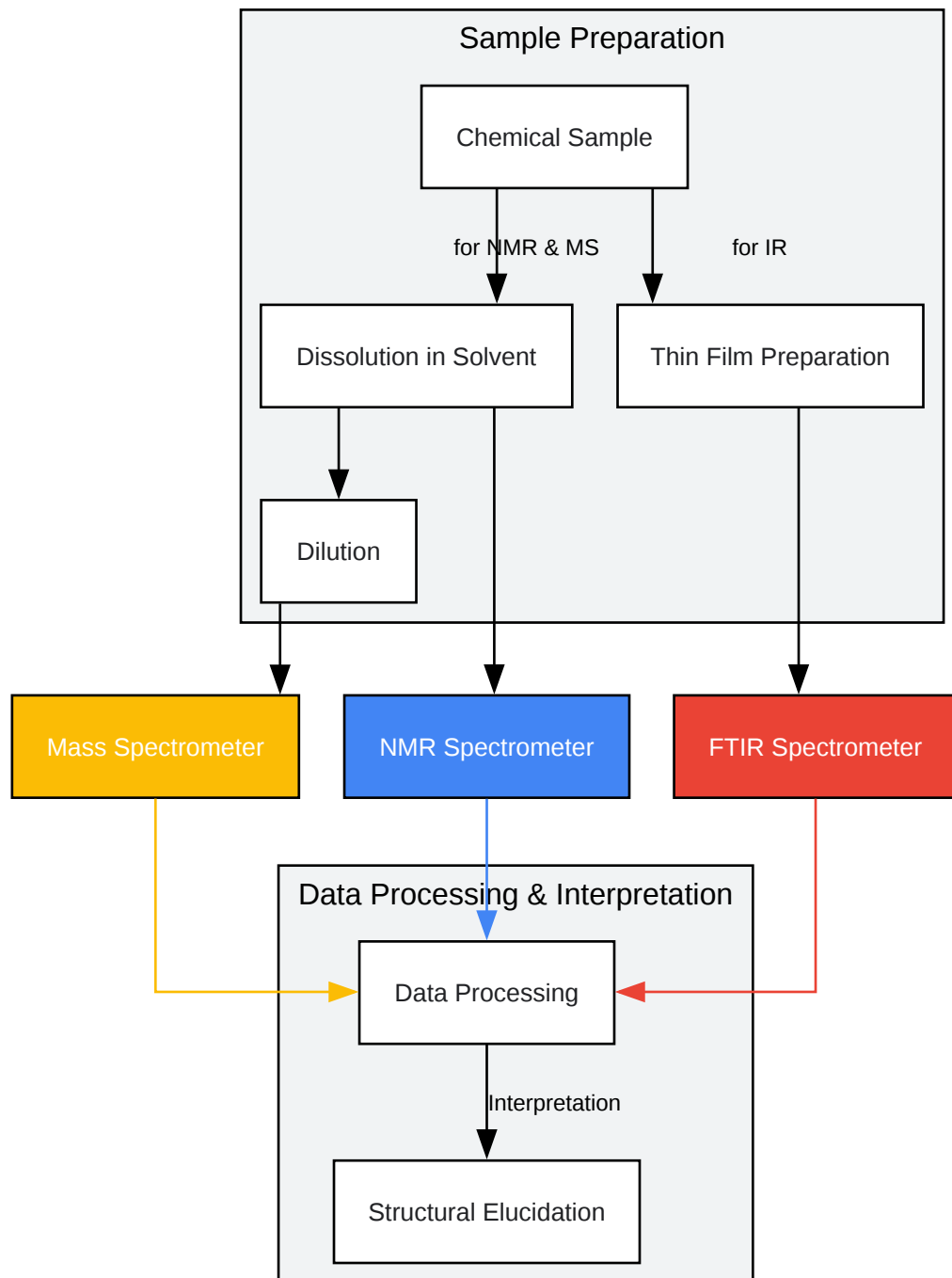
- GC Column: A standard non-polar or medium-polarity column (e.g., DB-5 or equivalent) is typically used.
- Carrier Gas: Helium is commonly used as the carrier gas.

- **Oven Temperature Program:** An initial temperature of around 40-60°C is held for a few minutes, followed by a ramp up to a higher temperature (e.g., 250°C) to ensure all components elute.
- **Ionization Mode:** Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
- **MS Detector:** The mass spectrometer is set to scan a mass range appropriate for the compound (e.g., m/z 15-200).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample, from preparation to final data interpretation.

General Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Data of (S)-(+)-2-Aminobutane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7771327#spectroscopic-data-for-s-2-aminobutane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com